molecular formula C15H15NO B3221192 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one CAS No. 120635-49-6

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

Cat. No. B3221192
CAS RN: 120635-49-6
M. Wt: 225.28 g/mol
InChI Key: PTPNWPSSNHDCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, also known as 9-Azajulolidine, is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.24 .


Physical And Chemical Properties Analysis

The compound has a melting point of 70.0 to 74.0 °C and a boiling point of 145°C/3mmHg . Its density is predicted to be 1.16±0.1 g/cm3 . The compound is a powder to crystal in form and is white to almost white in color . It has a maximum wavelength (λmax) of 271nm (EtOH) .

Scientific Research Applications

Chemical Reactions and Structures

  • 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one is involved in various chemical reactions, such as its reaction with dimethyl acetylenedicarboxylate resulting in the formation of new lactones and a phenanthridone diketone (Letcher, Choi, Mak, & Acheson, 1983). Another study explored its synthesis from carbazoles and alkyl- or arylmalonates, yielding regioselective electrophilic substitution reactions (Stadlbauer, Dang, & Knobloch, 2011).

Synthesis and Properties

  • Research has been conducted on the synthesis of this compound, exploring its various forms and properties. For instance, its facile and efficient synthesis in water through a microwave-assisted process, involving a domino Fischer indole reaction–intramolecular cyclization sequence, has been documented (Chitra, Paul, Muthusubramanian, & Manisankar, 2011). Another study focused on the synthesis, substitution, and cyclization reactions starting from 5-unsubstituted pyrido(3,2,1-jk)carbazolone, which is a related compound (Stadlbauer, Dang, & Guttenberger, 2012).

Crystal Structures

Biological and Pharmacological Research

  • While the primary focus is on chemical properties and reactions, there are also studies exploring its biological and pharmacological aspects. For example, the synthesis and evaluation of pyrrolo and pyrido analogues of cardiotonic agents related to this compound have been investigated for their inotropic activity (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).

properties

IUPAC Name

1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-8-2-7-12-14(13)11-6-1-4-10-5-3-9-16(12)15(10)11/h1,4,6H,2-3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNWPSSNHDCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC4=C3N2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335216
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120635-49-6
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cupric acetate (878 mg) was added to a solution of 3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one (500 mg) and palladium (II) acetate (100 mg) in dry DMF (10 ml). The mixture was heated at 135° under nitrogen for 3 h, cooled, poured into water (100 ml) and extracted with ethyl acetate (4×50 ml). The combined, dried organic extracts were evaporated to give a solid (ca. 490 mg) which was purified by FCC eluting with ethyl acetate:hexane (2:1) to give the title compound (285 mg), m.p. 160°-164°.
[Compound]
Name
Cupric acetate
Quantity
878 mg
Type
reactant
Reaction Step One
Name
3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(3,4-Dihydro-1(2H)-quinolinylimino)-1-cyclohexen-1-ol hydrochloride (4.78 g, 17 mmol) was mixed with AcOH (37 mL) and conc. HCl (6.1 mL). The reaction mixture was refluxed for lh and cooled to RT. The reaction mixture was concentrated in vacuo then the residue was dissolved in CH2Cl2. The organic solution was washed with H2O and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed in silica gel (hex:EtOAc 1:1) to give 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (1.25 g, 33%) as a light yellow solid.
Name
3-(3,4-Dihydro-1(2H)-quinolinylimino)-1-cyclohexen-1-ol hydrochloride
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 2
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 3
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 4
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 5
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 6
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.